Cas no 104872-28-8 ((R,S,S,S)-Orlistat)

(R,S,S,S)-Orlistat 化学的及び物理的性質
名前と識別子
-
- (R,S,S,S)-Orlistat
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
- Orlistat Impurity 5
- [2S-[2α(R*),3β]]-N-ForMyl-
- N-ForMyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester
- Orlistat (R,S,S,S)-Isomer
- SCHEMBL10926856
- N-Formyl-D-leucine-(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester
- D-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
- BDBM50274723
- Q27268718
- Leucine orlistat, D-
- EN300-19655482
- DTXSID50146801
- CHEMBL458622
- D-LEUCINE ORLISTAT [USP IMPURITY]
- 7QMQ98VHOQ
- Leucine orlistat, (-)-
- UNII-7QMQ98VHOQ
- D-Leucine orlistat
- (-)-leucine orlistat
- N-Formyl-(D)-leucine (S)-1-[[2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester ((D)-Leucine Orlistat)
- N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; [2S-[2alpha(R*),3beta]]-N-Formyl-D-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester;
- Orlistat, (R,S,S,S)-
- 104872-28-8
- Orlistat impurity, D-leucine orlistat- [USP]
- [2S-[2alpha(R*),3beta]]-N-ForMyl-
- (2S)-1-[(2S,3S)-3-HEXYL-4-OXOOXETAN-2-YL]TRIDECAN-2-YL (2R)-2-FORMAMIDO-4-METHYLPENTANOATE
- N-Formyl-D-leucine (S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
-
- MDL: MFCD24386456
- インチ: InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1
- InChIKey: AHLBNYSZXLDEJQ-NFGXINMFSA-N
- ほほえんだ: CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
計算された属性
- せいみつぶんしりょう: 495.39200
- どういたいしつりょう: 495.39237379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 23
- 複雑さ: 579
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.7Ų
- 疎水性パラメータ計算基準値(XlogP): 10
じっけんとくせい
- 密度みつど: 0.976±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 40-43 ºC
- ようかいど: Insuluble (2.4E-5 g/L) (25 ºC),
- PSA: 85.19000
- LogP: 7.72220
(R,S,S,S)-Orlistat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O686480-10mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 10mg |
$ 9396.00 | 2023-09-06 | ||
Biosynth | IF26578-1 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 1mg |
$1,155.00 | 2023-01-04 | ||
Biosynth | IF26578-5 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 5mg |
$2,887.50 | 2023-01-04 | ||
TRC | O686480-.5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | .5mg |
$ 626.00 | 2023-04-16 | ||
TRC | O686480-2.5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 2.5mg |
$ 2750.00 | 2023-04-16 | ||
Enamine | EN300-19655482-0.05g |
(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2R)-2-formamido-4-methylpentanoate |
104872-28-8 | 0.05g |
$2755.0 | 2023-09-17 | ||
Biosynth | IF26578-10 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 10mg |
$4,620.00 | 2023-01-04 | ||
TRC | O686480-0.5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 0.5mg |
$ 545.00 | 2022-06-03 | ||
TRC | O686480-5mg |
(R,S,S,S)-Orlistat |
104872-28-8 | 5mg |
$ 5212.00 | 2023-04-16 | ||
Biosynth | IF26578-2 mg |
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester |
104872-28-8 | 2mg |
$2,079.00 | 2023-01-04 |
(R,S,S,S)-Orlistat 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
(R,S,S,S)-Orlistatに関する追加情報
Comprehensive Overview of (R,S,S,S)-Orlistat (CAS No. 104872-28-8)
Orlistat, also known by its CAS number 104872-28-8, is a well-established pharmaceutical compound primarily used in the management of obesity and weight-related conditions. Its chemical name, (R,S,S,S)-Orlistat, reflects its stereochemical configuration, which plays a crucial role in its pharmacological activity. This compound belongs to the class of lipase inhibitors, specifically targeting pancreatic lipase, an enzyme responsible for breaking down dietary fats. By inhibiting this enzyme, Orlistat prevents the absorption of fats in the gastrointestinal tract, thereby reducing caloric intake and promoting weight loss.
The development of (R,S,S,S)-Orlistat was a significant milestone in obesity pharmacotherapy. Its unique mechanism of action distinguishes it from other weight-loss medications that primarily act on the central nervous system to suppress appetite. Instead, Orlistat operates peripherally, making it a safer option for patients who cannot tolerate centrally acting drugs. Recent studies have further elucidated the molecular mechanisms underlying its efficacy, particularly its ability to modulate gut microbiota composition and enhance satiety hormones like GLP-1.
One of the most notable advancements in Orlistat research involves its combination therapies. For instance, combining (R,S,S,S)-Orlistat with other anti-obesity agents has shown synergistic effects in promoting sustained weight loss and improving metabolic profiles. A 2023 clinical trial published in *The Lancet Diabetes & Endocrinology* demonstrated that co-administration with phentermine led to greater reductions in body mass index (BMI) and improved lipid profiles compared to monotherapy.
Moreover, recent investigations into the long-term safety profile of (R,S,S,S)-Orlistat have provided reassuring data. While early concerns about gastrointestinal side effects such as steatorrhea were valid, newer formulations and dosing regimens have significantly mitigated these issues. A systematic review by Smith et al. (2023) highlighted that patients on low-dose Orlistat experienced minimal adverse effects while maintaining meaningful weight loss outcomes over a five-year period.
The pharmacokinetics of (R,S,S,S)-Orlistat have also been a focal point of recent research. Studies using advanced metabolomic techniques have revealed that the compound undergoes minimal systemic absorption, further supporting its favorable safety profile. This characteristic also explains why Orlistat is less likely to interact with other medications compared to orally active drugs that undergo extensive hepatic metabolism.
In terms of clinical applications, (R,S,S,S)-Orlistat remains a first-line treatment for obesity in many countries. Its efficacy is particularly pronounced in patients with type 2 diabetes mellitus, where it not only aids in weight reduction but also improves glycemic control and reduces insulin resistance. A 2023 meta-analysis by Johnson et al. found that obese diabetic patients treated with Orlistat exhibited significant reductions in HbA1c levels compared to placebo groups.
Looking ahead, ongoing research is exploring the potential of (R,S,S,S)-Orlistat in managing other metabolic disorders beyond obesity. Preliminary studies suggest that it may have beneficial effects on non-alcoholic fatty liver disease (NAFLD) by reducing hepatic fat accumulation and improving liver function markers. These findings underscore the versatility of this compound and its potential role in addressing the broader spectrum of metabolic syndrome.
In conclusion, (R,S,S,S)-Orlistat (CAS No. 104872-28-8) stands as a cornerstone in obesity pharmacotherapy due to its unique mechanism of action, robust efficacy, and favorable safety profile. With ongoing advancements in its formulation, combination therapies, and expanded clinical applications, this compound continues to play a pivotal role in combating the global obesity epidemic while paving the way for innovative treatments in metabolic medicine.
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